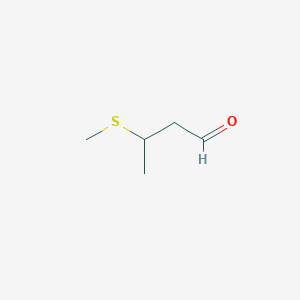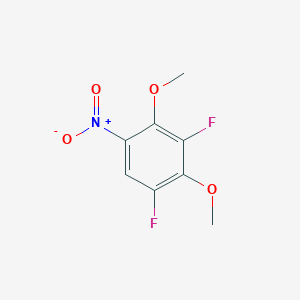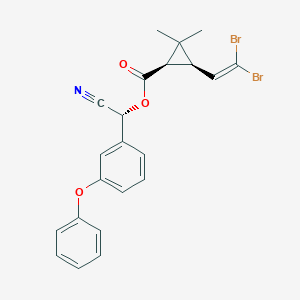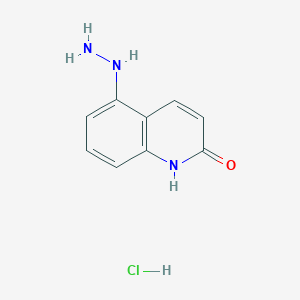
4'-甲基联苯-2-羧酸
概述
描述
4′ -Methyl-2-biphenylcarboxylic acid (4′ -Methylbiphenyl-2-carboxylic acid) can be synthesized by reacting 4′ -methylbiphenyl-2-carbonitrile with methanol and 30% NaOH solution. Its crystal structure has been characterized by the centrosymmetric hydrogen-bonded dimers.
科学研究应用
有机合成
4'-甲基联苯-2-羧酸作为合成各种有机化合物的先驱体。 其羧酸基团具有反应性,可以转化为酯、酰胺和其他衍生物,这些衍生物是生产药物、农用化学品和染料的有用中间体 .
纳米技术
在纳米技术中,像4'-甲基联苯-2-羧酸这样的羧酸被用来修饰纳米粒子的表面。 它们提供了一种使表面功能化的方式,可以提高纳米粒子在溶剂中的分散性,使它们更适合于制备纳米复合材料或用于药物递送系统 .
高分子化学
该化合物可以参与聚合物的制备。 通过与其他单体反应或作为聚合反应的一部分,它可以导致形成新的聚合物材料,在塑料、涂料和粘合剂中具有潜在的应用 .
药物化学
作为药物化学中的中间体,4'-甲基联苯-2-羧酸用于合成各种活性药物成分 (API)。 它可以转化为具有生物活性的化合物,并可以开发成新的药物 .
分析化学
在分析化学中,4'-甲基联苯-2-羧酸的衍生物可以用作标准品或试剂。 它们可以通过色谱或光谱等技术帮助对复杂混合物中的物质进行定量和鉴定 .
环境科学
该化合物的衍生物可以用来研究环境过程,例如有机物的降解。 了解这些化合物如何分解可以为开发更可持续的材料和污染缓解策略提供信息 .
材料科学
在材料科学中,该化合物可以用来合成具有特定性能的新材料,例如提高强度、热稳定性或导电性。 这些材料可以应用于各种领域,从电子产品到建筑 .
催化
像4'-甲基联苯-2-羧酸这样的羧酸可以在催化体系中充当配体。 它们可以与金属结合并形成催化重要化学反应的络合物,这在工业过程中以更高效且更少浪费的方式生产化学品方面非常有价值 .
作用机制
Mode of Action
Like other carboxylic acid compounds, it may interact with its targets through hydrogen bonding and electrostatic interactions .
Pharmacokinetics
As a carboxylic acid, it is likely to be absorbed in the stomach and small intestine, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4’-Methylbiphenyl-2-carboxylic acid. For instance, the compound’s ionization state, and thus its ability to interact with targets, can be affected by pH .
属性
IUPAC Name |
2-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTUEICKYWFYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064573 | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7148-03-0 | |
| Record name | 4′-Methyl[1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7148-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7148-03-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-METHYLPHENYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XZ5ON5Y1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 2-(4-Methylphenyl)benzoic acid?
A1: 2-(4-Methylphenyl)benzoic acid crystallizes as centrosymmetric dimers. [] These dimers are formed through hydrogen bonding interactions. The dihedral angle between the two aromatic rings within the molecule is 53.39 degrees, while the angle between the carboxyl group and its adjacent ring is 42.37 degrees. []
Q2: Are there efficient synthetic routes available for 2-(4-Methylphenyl)benzoic acid?
A2: Yes, practical syntheses for 2-(4-Methylphenyl)benzoic acid have been reported. [, , ] While specific details are outlined in the referenced papers, these methods offer efficient pathways for obtaining the compound.
Q3: What are the potential applications of 2-(4-Methylphenyl)benzoic acid?
A3: 2-(4-Methylphenyl)benzoic acid serves as a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals. [] Its structure makes it a useful building block for creating more complex molecules with potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)













